molecular formula C5H5N2NaO2 B571462 Sodium 2-cyano-3-formamidoprop-1-en-1-olate CAS No. 106030-08-4

Sodium 2-cyano-3-formamidoprop-1-en-1-olate

Cat. No.: B571462
CAS No.: 106030-08-4
M. Wt: 148.097
InChI Key: AQZPPTUHJKRMNM-UHFFFAOYSA-M
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Description

Sodium 2-cyano-3-formamidoprop-1-en-1-olate is a chemical compound with the molecular formula C₅H₅N₂NaO₂ and a molecular weight of 148.10 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-cyano-3-formamidoprop-1-en-1-olate typically involves the reaction of formamide with acrylonitrile in the presence of a sodium base. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-cyano-3-formamidoprop-1-en-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Sodium 2-cyano-3-formamidoprop-1-en-1-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 2-cyano-3-formamidoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

sodium;(Z)-2-cyano-3-formamidoprop-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.Na/c6-1-5(3-8)2-7-4-9;/h3-4,8H,2H2,(H,7,9);/q;+1/p-1/b5-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZPPTUHJKRMNM-WGCWOXMQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C[O-])C#N)NC=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C/[O-])/C#N)NC=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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